2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is known for its diverse biological activities, and is substituted with various functional groups that enhance its chemical reactivity and potential utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzaldehyde derivatives with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-4-(4-(Benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitril: Bekannt für seine Antityrosinase-Aktivität.
4-((4-(Benzyloxy)-2-hydroxybenzyliden)amino)-[1,1’-Biphenyl]-3-ol: Zeigt antioxidative und antimikrobielle Aktivitäten.
Einzigartigkeit
2-Amino-4-[4-(Benzyloxy)-2-brom-5-methoxyphenyl]-7-hydroxy-4H-chromen-3-carbonitril ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivitäten verleihen. Das Vorhandensein des Bromatoms ermöglicht insbesondere einzigartige Substitutionsreaktionen, die bei ähnlichen Verbindungen, denen diese funktionelle Gruppe fehlt, nicht möglich sind.
Eigenschaften
Molekularformel |
C24H19BrN2O4 |
---|---|
Molekulargewicht |
479.3 g/mol |
IUPAC-Name |
2-amino-4-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C24H19BrN2O4/c1-29-21-10-17(19(25)11-22(21)30-13-14-5-3-2-4-6-14)23-16-8-7-15(28)9-20(16)31-24(27)18(23)12-26/h2-11,23,28H,13,27H2,1H3 |
InChI-Schlüssel |
LJANDAHFNXMKBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.